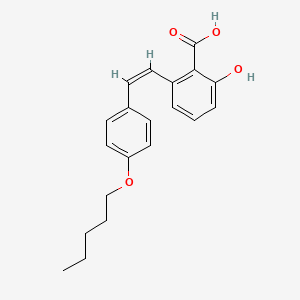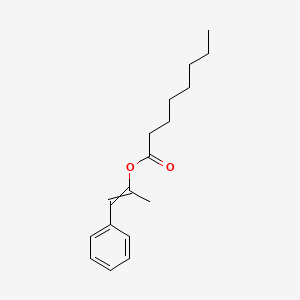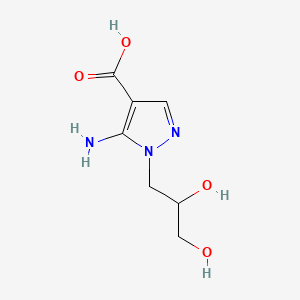
Desmethyl-8-bromo Dragonfly-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl-8-bromo Dragonfly-d4 Hydrochloride is a chemical compound with the molecular formula C12H11D4BrClNO2 and a molecular weight of 324.63. It is a labelled analogue of Desmethyl-8-bromo Dragonfly, which is a metabolite of bromo Dragonfly. Bromo Dragonfly is a psychedelic drug related to the phenethylamine family.
Vorbereitungsmethoden
The synthesis of Desmethyl-8-bromo Dragonfly-d4 Hydrochloride involves several steps, including the bromination of the precursor compound and subsequent deuteration. The reaction conditions typically involve the use of bromine and deuterium sources under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Desmethyl-8-bromo Dragonfly-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Desmethyl-8-bromo Dragonfly-d4 Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: It is used in metabolic studies to trace the pathways and interactions of bromo Dragonfly and its metabolites.
Medicine: It is used in pharmacological studies to understand the effects and mechanisms of action of bromo Dragonfly and its analogues.
Industry: It is used in the development of new drugs and chemical processes.
Wirkmechanismus
The mechanism of action of Desmethyl-8-bromo Dragonfly-d4 Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmission and psychedelic effects. The molecular targets include the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition .
Vergleich Mit ähnlichen Verbindungen
Desmethyl-8-bromo Dragonfly-d4 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Desmethyl-8-bromo Dragonfly: The unlabelled analogue with similar chemical properties but without deuterium labeling.
Bromo Dragonfly: The parent compound with potent psychedelic effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another psychedelic compound with similar receptor interactions but different chemical structure.
Eigenschaften
CAS-Nummer |
1346601-07-7 |
|---|---|
Molekularformel |
C12H15BrClNO2 |
Molekulargewicht |
324.635 |
IUPAC-Name |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H/i1D2,4D2; |
InChI-Schlüssel |
XHRNOQRXDGETTA-MTUADBJDSA-N |
SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Synonyme |
8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine-d4 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
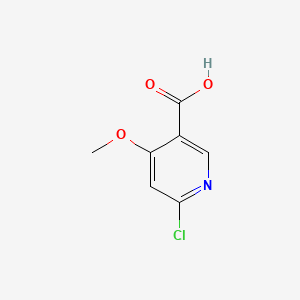
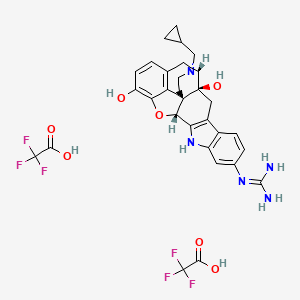
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
![2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride](/img/structure/B584831.png)

